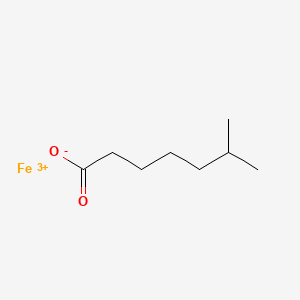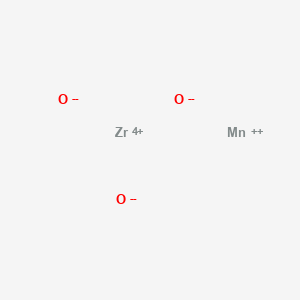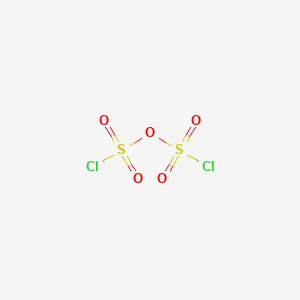
Pyrosulfuryl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrosulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Irritates the eyes and mucous membranes. Corrosive to metals and tissue.
Applications De Recherche Scientifique
Kinetics in Polymerization
Pyrosulfuryl chloride (PSC) has been studied for its role in the ring-opening polymerization of tetrahydrofuran (THF). A kinetic study revealed the rate constants of elementary processes like propagation, initiation, and termination in this context. The study highlighted the fast initiation characteristic of THF polymerization when initiated by PSC, along with insights into the propagation mechanism involving bis-oxonium species (Kobayashi, Saegusa, & Tanaka, 1973).
Electrochemical Studies
In electrochemical research, the influence of chloride ions, including pyrosulfuryl chloride, on the oxidation of pyrite in acid solutions has been investigated. This research is significant for understanding how chloride ions affect the deposition of elements like sulfur on electrodes, offering valuable insights into the electrochemical properties of materials (Lehmann, Stichnoth, Walton, & Bailey, 2000).
Chemical Synthesis
The utility of pyrosulfuryl chloride in chemical synthesis has been demonstrated through its in situ formation in reactions involving diorganyl disulfides or diselenides. It enables the regioselective intramolecular chalcogenylacyloxylation of alkynes, leading to the formation of 4-chalcogenylisocumarins/pyrones under metal-free conditions (Xing, Zhang, Li, & Du, 2019).
Redox Switching Stability
A study focused on the redox switching stability of polypyrrole (PP) films, including poly(pyrrole chloride) (PP-Cl). The research evaluated the long-term stability of these films, which is crucial for applications in electronics and materials science (Pyo, Reynolds, Warren, & Marcy, 1994).
Molecular Structure Analysis
Pyrite Oxidation
The role of chloride ions, including pyrosulfuryl chloride, in the oxidation of pyrite surfaces was explored using techniques like X-ray photoelectron spectroscopy. This research aids in understanding the electrochemical behaviors of minerals and their interactions with different ions (Mycroft, Bancroft, McIntyre, Lorimer, & Hill, 1990).
Pyrite Solubility Studies
Investigations into the solubility of various minerals, including pyrite, in the presence of chloride ions like pyrosulfuryl chloride, have provided valuable data for geological and environmental research. This research helps understand how different minerals interact with chloride solutions under varying conditions (Wood, Crerar, & Borcsik, 1987).
Propriétés
Numéro CAS |
7791-27-7 |
|---|---|
Nom du produit |
Pyrosulfuryl chloride |
Formule moléculaire |
Cl2O5S2 |
Poids moléculaire |
215 g/mol |
InChI |
InChI=1S/Cl2O5S2/c1-8(3,4)7-9(2,5)6 |
Clé InChI |
NNTJKSMVNWGFTB-UHFFFAOYSA-N |
SMILES |
O=S(=O)(OS(=O)(=O)Cl)Cl |
SMILES canonique |
O=S(=O)(OS(=O)(=O)Cl)Cl |
Point d'ébullition |
151 °C |
Color/Form |
COLORLESS, MOBILE LIQ |
Densité |
1.837 |
melting_point |
-37 °C |
Autres numéros CAS |
7791-27-7 |
Description physique |
Pyrosulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Irritates the eyes and mucous membranes. Corrosive to metals and tissue. |
Durée de conservation |
FUMING LIQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



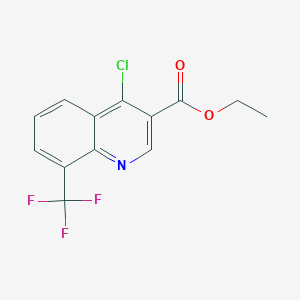
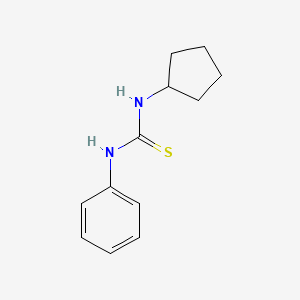
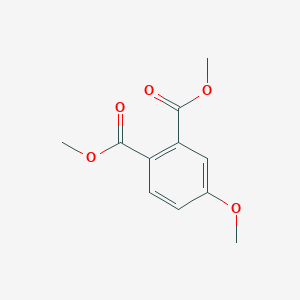
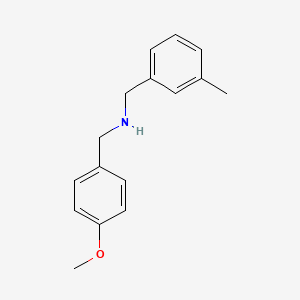
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)
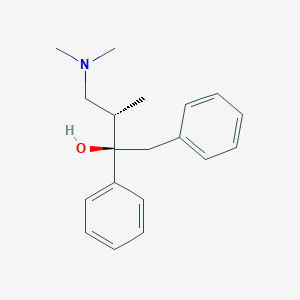
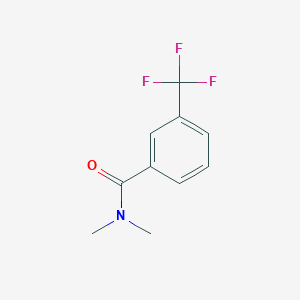
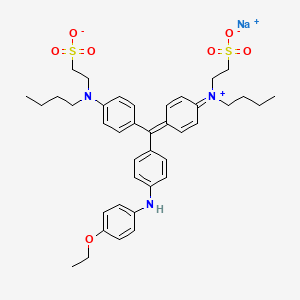
![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)
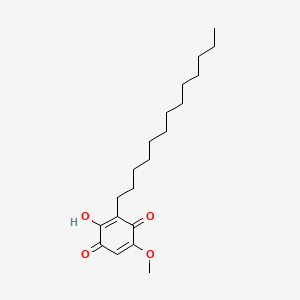
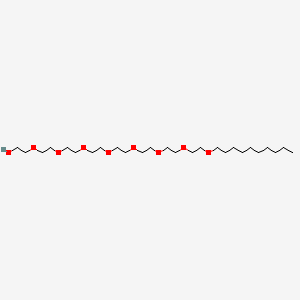
![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)
